molecular formula C27H20FN3O5S B2704502 Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-69-4

Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2704502
CAS No.: 851949-69-4
M. Wt: 517.53
InChI Key: KQKJZWMFAZEYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C27H20FN3O5S and its molecular weight is 517.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Derivatives Development

A study by Rady and Barsy (2006) outlined a convenient synthesis method for creating pyridine, pyridazine, and various other heterocyclic derivatives, emphasizing the importance of such compounds in medicinal chemistry due to their biological activities. This research illustrates the broader context of synthesizing complex molecules for potential therapeutic use (Rady & Barsy, 2006).

Herbicidal and Biological Activities

Xu et al. (2008) focused on synthesizing novel pyridazine derivatives with herbicidal activities, showcasing the agricultural applications of such compounds. This work demonstrates how structural modifications can lead to significant biological activities, hinting at the potential utility of the complex compound for similar applications (Xu et al., 2008).

Antiviral and Anticancer Potential

Research by Flefel et al. (2014) into 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-ones highlighted their promising antiviral activity against the H5N1 virus, suggesting the therapeutic potential of structurally complex heterocyclic compounds in antiviral treatment. This study supports the idea that the detailed compound could have similar applications, given its complex heterocyclic nature (Flefel et al., 2014).

Antioxidant and Anti-inflammatory Properties

A study by Kumar et al. (2017) developed a green synthesis approach for naphthalene-1,4-dione derivatives with significant in vitro antioxidant and anti-inflammatory activities. This research underscores the potential health benefits of heterocyclic compounds and suggests areas where the compound could be applied (Kumar et al., 2017).

Advanced Organic Synthesis and Chemical Reactions

Research by Bialy and Gouda (2011) on the synthesis of new benzothiophenes from cyanoacetamide highlights the complex chemical reactions involved in creating biologically active molecules. This study provides a glimpse into the synthetic chemistry techniques that could be applied to the synthesis of Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate and its derivatives (Bialy & Gouda, 2011).

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20FN3O5S/c1-2-35-27(34)24-21-15-37-25(23(21)26(33)31(30-24)19-10-8-18(28)9-11-19)29-22(32)14-36-20-12-7-16-5-3-4-6-17(16)13-20/h3-13,15H,2,14H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKJZWMFAZEYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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